molecular formula C8H6ClNO2 B042228 1-Chloro-3-(2-nitrovinyl)benzene CAS No. 37888-03-2

1-Chloro-3-(2-nitrovinyl)benzene

Cat. No. B042228
CAS RN: 37888-03-2
M. Wt: 183.59 g/mol
InChI Key: GXQRAWTWDNHGBS-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorobenzene derivatives with nitrobenzene derivatives, employing conditions that promote the formation of the desired substitution and addition products. For instance, benzo[b]thiophen-3-ylacetonitriles react with nitrobenzene derivatives to form benzothienoquinolines, highlighting a method for constructing complex structures from simpler benzene derivatives (Nowacki & Wojciechowski, 2017).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals important interactions that stabilize their structures. For example, a substituted chalcone demonstrated weak intramolecular interactions that help stabilize its planar structure, which may be analogous to interactions in 1-Chloro-3-(2-nitrovinyl)benzene (Fun et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 1-Chloro-3-(2-nitrovinyl)benzene often involve electrophilic substitution and addition reactions due to the presence of electron-withdrawing groups. The modification of benzene derivatives with strong electron-withdrawing substituents can significantly enhance their reactivity, as seen in derivatives of 1,3-bis(benzimidazol-2-yl)benzene (Peng et al., 2016).

Physical Properties Analysis

The physical properties of benzene derivatives are greatly influenced by their molecular structure. For instance, the crystal structure of a related compound, 1-chloro-2-methyl-4-nitrobenzene, showed that it is stabilized by π...π contacts and C-H...O hydrogen bonds, suggesting that similar interactions could influence the physical properties of 1-Chloro-3-(2-nitrovinyl)benzene (Saeed & Simpson, 2012).

Scientific Research Applications

  • Inclusion Host Formation : 1,3,5-Tris(4-nitrobenzoyl)benzene forms versatile inclusion hosts through C-HO hydrogen bonding, forming crystalline complexes with certain solvents like CH2Cl2 and DMSO (Pigge et al., 2000).

  • Photolysis Studies : The photolysis of hindered N-chloroamines in benzene solutions produces stable nitroxide radicals, demonstrating the potential for generating specific radicals under controlled conditions (Toda et al., 1972).

  • Solvation Enthalpies : Research on chloro- and nitro-benzenes in ionic liquids indicates that the solvation enthalpies do not depend on the position of substituents, suggesting that the dipole moment does not significantly affect solvation (Khachatrian et al., 2016).

  • Molecular Structure Analysis : The molecular structure of certain nitrobenzene derivatives has been determined, providing insights into intramolecular reactions upon UV light irradiation (Padmanabhan et al., 1987).

  • Friedel-Crafts Alkylation : Friedel-Crafts alkylation of benzene with chloro-phenylpropane derivatives yields specific products, demonstrating the utility of this reaction in synthesizing certain compounds (Masuda et al., 1983).

  • Phase Transition Studies : Dielectric studies of 3-nitro-4-chloro-aniline revealed significant changes in molecular dynamics at the freezing point, indicating the importance of molecular dipole moments in phase transitions (Wróbel et al., 1997).

  • Enforced Stacking in Crowded Arenes : Certain crowded arenes demonstrate enforced stacking, forming liquid crystalline phases, which is relevant in materials science research (Bushey et al., 2001).

  • Halogenation Reactions : Ring halogenation of polyalkylbenzenes has been effectively carried out using N-Halosuccinimide and acidic catalysts, yielding halogenated compounds useful in various synthetic applications (Bovonsombat et al., 1993).

  • Defense Allomone Compositions in Insects : The composition of defense allomones in certain insects changes during their life cycles, with 2-nitroethyl)benzene becoming a minor component after hatching (Kuwahara et al., 2017).

properties

IUPAC Name

1-chloro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQRAWTWDNHGBS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879306
Record name 3-CHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(2-nitrovinyl)benzene

CAS RN

3156-35-2, 37888-03-2
Record name 3-CHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37888-03-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
X Han, Y Huang, L Wei, H Chen, Y Guo, Z Tang… - Bioorganic & Medicinal …, 2020 - Elsevier
Fructose-1,6-bisphosphatase (FBPase) is an attractive target for affecting the GNG pathway. In our previous study, the C128 site of FBPase has been identified as a new allosteric site, …
Number of citations: 6 www.sciencedirect.com
SP Midya, S Mondal, ASM Islam, A Rashid… - Organic …, 2022 - ACS Publications
Herein, a room-temperature catalytic pathway for 1,3,5-tri(het)aryl derivatives from nitroalkenes using simple Pd(OAc) 2 is presented. This newly developed C–C bond-forming …
Number of citations: 4 pubs.acs.org
E Kanberoğlu, C Tanyeli - Asian Journal of Organic Chemistry, 2016 - Wiley Online Library
A family of chiral bifunctional acid‐/base‐type quinine/squaramide organocatalysts is shown to be highly active promoters of the conjugate addition of 1‐nitropropane to various trans‐β‐…
Number of citations: 29 onlinelibrary.wiley.com
D Enders, R Hahn, I Atodiresei - Advanced Synthesis & …, 2013 - Wiley Online Library
An organocatalytic nitroalkane‐Michael/Henry reaction sequence to functionalized 1,2,3,4‐tetrahydronaphthalen‐1‐ols is described. Starting from 2‐(nitromethyl)benzaldehyde and …
Number of citations: 51 onlinelibrary.wiley.com
X Hu, YF Wei, N Wu, Z Jiang, C Liu, RS Luo - Tetrahedron: Asymmetry, 2016 - Elsevier
(2S,3aS,7aS)-Perhydroindolinol A facilitated the reaction of a wide range of aldehyde and nitroalkene substrates to provide Michael adducts with excellent enantioselectivities (up to 98…
Number of citations: 20 www.sciencedirect.com
E Kanberoğlu - 2015 - open.metu.edu.tr
1,3-dinitro compounds are key materials in the synthesis of a variety of important fine chemicals. Moreover, they are reduced to 1,3-diamines which are starting materials of biologically …
Number of citations: 2 open.metu.edu.tr
K Venkatanna, SY Kumar, M Karthick… - Organic & …, 2019 - pubs.rsc.org
A conformationally rigid chiral bicyclic skeleton tethered bipyridine–Zn(OTf)2 complex facilitated the enantioselective Friedel–Crafts alkylation of indoles with trans-β-nitroarylalkenes in …
Number of citations: 13 pubs.rsc.org
S Hlekhlai, N Samakkanad… - European journal of …, 2014 - Wiley Online Library
Oxone ® (2KHSO 5 ·KHSO 4 ·K 2 SO 4 ) was used to promote the nitration of alkenes and alkynes with sodium nitrite (NaNO 2 ) and potassium iodide (KI). This stable, easy‐to‐handle, …
M Işık, MY Unver, C Tanyeli - The Journal of Organic Chemistry, 2015 - ACS Publications
We report a new family of chiral bifunctional acid/base type organocatalysts, 2-aminoDMAP/Squaramides, which are proved to be highly active (1 mol % cat. loading) promoters in …
Number of citations: 55 pubs.acs.org
X Zhang, S Liu, J Lao, G Du, M Yan, ASC Chan - Tetrahedron: Asymmetry, 2009 - Elsevier
Readily available chiral thioureas derived from cyclohexane-1,2-diamine were prepared and found to be highly effective organocatalysts for the conjugate addition of aldehydes and …
Number of citations: 73 www.sciencedirect.com

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